Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound, composed of multiple functional groups and heteroatoms. This compound features prominently in advanced scientific research due to its intriguing structural properties and potential applications in various fields such as chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces various biological effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate generally involves multi-step organic reactions. The process starts with the formation of the benzo[d]thiazole core, followed by the introduction of the thiadiazole moiety. These steps typically require controlled reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrially, the production of this compound involves scaling up the laboratory synthetic routes with optimizations to enhance efficiency and reduce costs. Techniques such as flow chemistry may be employed to streamline the synthesis process and ensure consistent quality across large batches.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including:
Oxidation: Can involve the conversion of thiol groups to sulfonyl derivatives.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions often take place on the aromatic rings or heteroatoms.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases or acids for substitution reactions are commonly used. Conditions might vary from mild to extreme temperatures, solvents
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-2-25-12(23)7-17-11(22)8-26-16-21-20-15(28-16)19-13(24)14-18-9-5-3-4-6-10(9)27-14/h3-6H,2,7-8H2,1H3,(H,17,22)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKHUSWMGJRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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